A practical and efficient synthesis of (R)-Piperidine-1,3-dicarboxylic acid 1-benzyl ester was described in the early development of Nav1.7 inhibitor GDC-0310. [] The synthesis begins with a regioselective SNAr reaction on 1-chloro-2,4-difluorobenzene by N-Boc-4-piperidinemethanol. This is followed by the installation of the methyl ester group via electrophilic aromatic bromination and a palladium-catalyzed alkoxycarbonylation. A Suzuki-Miyaura cross-coupling reaction is then telescoped directly into the cleavage of the Boc group to yield an advanced piperidine intermediate.
The key step involves a highly selective SN2 displacement of the chiral mesylate of (R)-1-(3,5-dichlorophenyl)ethan-1-ol with the piperidine intermediate. [] This reaction is crucial for establishing the desired (R) configuration at the stereocenter. The chiral purity is further enhanced through the formation of the corresponding (1S)-(+)-camphorsulfonic acid salt. Subsequent hydrolysis of the methyl ester and CDI-mediated amidation with methanesulfonamide furnish the target compound.
The aforementioned anti-AChE inhibitor, compound 13e, has potential applications in the pharmaceutical field, particularly in the treatment of neurodegenerative diseases such as Alzheimer's. Its ability to selectively inhibit AChE and increase acetylcholine levels could be beneficial in managing the cognitive decline associated with these conditions1.
The dual inhibitory action of the piperidine-4-(benzylidene-4-carboxylic acids) derivatives on 5alpha-reductase types 1 and 2 suggests their use in treating conditions related to steroid hormone metabolism, such as benign prostatic hyperplasia and possibly androgenetic alopecia2.
Piperidine derivatives also play a role in the synthesis of other pharmacologically active compounds. For example, the asymmetric synthesis of 1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate is a key intermediate for the synthesis of nociceptin antagonists, which are potential therapeutic agents for pain management4.
Additionally, the novel C(2)-symmetric 2,6-diallylpiperidine carboxylic acid methyl ester serves as a chiral building block for the synthesis of piperidine-related alkaloids, which have a wide range of biological activities6.
Piperidine carboxylic acid derivatives have been evaluated for their inhibitory activity on adhesion molecules, which are crucial in the inflammatory response. Compounds like ER-49890 have shown potent oral inhibitory activities against neutrophil migration and leukocyte accumulation in inflammation models, suggesting their potential application in treating inflammatory and autoimmune diseases5.
The mechanism of action of piperidine derivatives varies depending on the specific compound and its target. For instance, compound 13e, a 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine, has been identified as a potent anti-acetylcholinesterase (anti-AChE) inhibitor, with a selective affinity significantly greater for AChE than for butyrylcholinesterase. This compound has demonstrated a longer duration of action than physostigmine and has been shown to increase acetylcholine content in the rat cerebral cortex, suggesting its potential use in treating conditions like Alzheimer's disease1.
Another study focused on the dual inhibition of 5alpha-reductase type 1 and type 2 by N-(dicyclohexyl)acetyl-piperidine-4-(benzylidene-4-carboxylic acids) and their corresponding methyl esters. These compounds were designed as prodrugs to enhance cell permeation but were found to act as potent drugs themselves, particularly against 5alpha-reductase type 1. This dual inhibition is particularly relevant for conditions like benign prostatic hyperplasia2.
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: